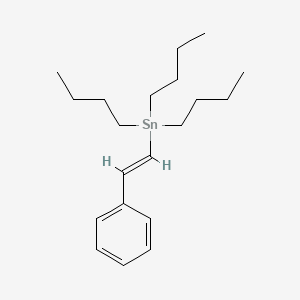

Tributyl(phenylethenyl)tin

Descripción

Propiedades

IUPAC Name |

tributyl-[(E)-2-phenylethenyl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENXCDRAXNPDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tributyl(phenylethenyl)tin can be synthesized through the reaction of tributyltin hydride with phenylacetylene in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and may require a palladium catalyst to facilitate the formation of the tin-carbon bond.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Tributyl(phenylethenyl)tin undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The phenylethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and amines can be used under mild conditions.

Major Products Formed:

Oxidation: Tin oxides and phenylacetylene derivatives.

Reduction: Lower oxidation state tin compounds.

Substitution: Various substituted organotin compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Tributyl(phenylethenyl)tin has the chemical formula and a molecular weight of 391.18 g/mol. It primarily functions as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound interacts with nuclear receptors, specifically the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), influencing various biochemical pathways related to reproduction, development, and metabolism.

Scientific Research Applications

1. Organic Synthesis

This compound is widely used in organic synthesis due to its ability to facilitate carbon-carbon bond formation. It serves as a substrate in palladium-catalyzed reactions, enabling the synthesis of complex organic molecules such as biaryl compounds and substituted benzene derivatives. This reactivity makes it valuable for producing compounds with potential pharmaceutical applications.

2. Material Science

In material science, this compound is utilized as a stabilizer in polymer production. Its unique properties allow it to enhance the durability and performance of various materials.

3. Catalysis

The compound acts as a reagent in palladium and nickel-catalyzed reactions, facilitating complex organic transformations. Its role as a catalyst is crucial in synthesizing compounds that are otherwise challenging to produce .

This compound has been studied for its biological activity, particularly its potential as an endocrine disruptor. Research indicates that exposure to this compound can alter reproductive behaviors and hormonal levels in aquatic species, highlighting its impact on environmental health. Additionally, in vitro studies suggest potential anti-cancer properties, although further research is necessary to elucidate these effects fully.

Case Studies

1. Endocrine Disruption in Aquatic Species

A study demonstrated that exposure to this compound resulted in significant alterations in reproductive behaviors and hormonal levels among fish species, indicating its role as an endocrine disruptor. This finding raises concerns about the environmental impact of organotin compounds on marine ecosystems.

2. Cellular Toxicity Studies

In vitro assays have shown that this compound affects cell viability in certain cancer cell lines, suggesting potential applications in cancer research. These studies indicate that while the compound has toxicological implications, it may also offer pathways for therapeutic development .

Mecanismo De Acción

The mechanism of action of tributyl(phenylethenyl)tin involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological molecules, potentially affecting cellular pathways and enzyme activities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Chemical Properties

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituent |

|---|---|---|---|---|---|

| Tributyl(phenylethynyl)tin | C₂₀H₃₂Sn | 391.18 | 1.116 | 184 | Phenylethynyl (C≡CPh) |

| Trimethyl(phenylethynyl)tin | C₁₁H₁₄Sn | 264.94 | N/A | N/A | Phenylethynyl + methyl |

| Tributyl(1-propynyl)tin | C₁₃H₂₄Sn | 317.10 | N/A | N/A | Propynyl (C≡CCH₃) |

| Tributyl(vinyl)tin | C₁₄H₃₀Sn | 317.10 | 1.085 | N/A | Vinyl (CH₂=CH) |

| Tributyl(1-ethoxyvinyl)tin | C₁₆H₃₂OSn | 383.20 | N/A | N/A | Ethoxyvinyl (CH₂=C-OEt) |

Key Observations :

- Substituent Effects: The phenylethynyl group in Tributyl(phenylethynyl)tin introduces aromaticity and steric bulk, reducing solubility in non-polar solvents compared to alkyl-substituted analogs like Tributyl(vinyl)tin .

- Molecular Weight : Higher molecular weight compounds (e.g., Tributyl(phenylethynyl)tin vs. Tributyl(vinyl)tin) generally exhibit higher boiling points due to increased van der Waals interactions .

Reactivity in Cross-Coupling Reactions

Tributyl(phenylethynyl)tin is a key reagent in Stille couplings, enabling the transfer of the phenylethynyl group to aromatic systems. For example, it reacts with bromoindole derivatives to yield vinylindole products (71% yield) . Comparatively:

- Tributyl(1-ethoxyvinyl)tin : Reacts with similar substrates but requires post-reaction acid hydrolysis to form acetylindole derivatives (78% yield) .

- Tributyl(vinyl)tin : Directly installs vinyl groups without additional steps, offering simpler reaction pathways .

- Trimethyl(phenylethynyl)tin : Smaller substituents (methyl vs. butyl) may enhance reactivity in sterically hindered environments but reduce stability .

Toxicity and Environmental Impact

Table 2: Toxicity Profiles

Key Observations :

- Tributyl vs. Triphenyl : Tributyltin compounds exhibit greater toxicity to marine sperm cells, while triphenyltins are more embryotoxic .

- Environmental Persistence : Tributyltin compounds, including Tributyl(phenylethynyl)tin, bioaccumulate and cause ecological damage (e.g., shell deformities in oysters) .

Actividad Biológica

Tributyl(phenylethenyl)tin (TBPES) is an organotin compound with significant biological activity, particularly in its interactions with various molecular targets. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₈Sn

- Molar Mass : 391.16 g/mol

- Structure : TBPES features a tributyl tin moiety attached to a phenylethynyl group, making it a notable compound in various chemical applications.

This compound primarily interacts with:

- Nuclear Retinoid-X Receptor (RXR) : TBPES binds to RXR, influencing gene expression related to development and metabolism.

- Peroxisome Proliferator-Activated Receptor γ (PPARγ) : The compound also targets PPARγ, which plays a crucial role in regulating fatty acid storage and glucose metabolism.

Interaction Pathways

The binding of TBPES to these receptors alters their activity, leading to changes in various biochemical pathways that affect:

- Reproductive and Developmental Processes : TBPES has been shown to elicit endocrine-type responses at low concentrations in aquatic organisms, raising concerns about its environmental impact.

- Metabolic Regulation : The compound's interaction with PPARγ suggests potential implications for metabolic disorders such as obesity and diabetes.

Pharmacokinetics

Organotin compounds like TBPES generally exhibit low water solubility and high fat solubility. This characteristic influences their bioavailability and distribution within biological systems.

Toxicity Profile

TBPES has been classified as toxic if swallowed and can cause skin irritation. Its toxicity necessitates careful handling in laboratory settings. The compound's effects on aquatic life highlight the environmental risks associated with organotin compounds, particularly their potential to disrupt endocrine functions in marine organisms .

Laboratory Studies

- Endocrine Disruption : Studies have demonstrated that TBPES can disrupt endocrine functions in molluscs and fish species at very low concentrations. This disruption can lead to reproductive abnormalities and developmental issues.

- Metabolic Effects : In vitro studies have indicated that TBPES can influence metabolic pathways through its action on RXR and PPARγ, suggesting potential roles in metabolic diseases.

- Environmental Impact : Research indicates that the half-life of TBPES in marine environments is approximately one to two weeks, posing risks for bioaccumulation and long-term ecological effects.

Data Summary

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₈Sn |

| Molar Mass | 391.16 g/mol |

| Key Targets | RXR, PPARγ |

| Toxicity | Toxic if swallowed; skin irritant |

| Environmental Half-life | 1-2 weeks |

| Biological Effects | Endocrine disruption, metabolic regulation |

Q & A

Q. What are the established synthetic routes for Tributyl(phenylethenyl)tin, and how can purity be optimized during synthesis?

this compound (C₂₀H₃₂Sn) is typically synthesized via nucleophilic substitution or Stille coupling. Key steps include:

- Precursor preparation : Use of tributyltin chloride and phenylethynyl lithium in anhydrous THF under inert atmosphere .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization to achieve ≥95% purity .

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~0.8–1.7 ppm for butyl groups) and mass spectrometry (m/z 391.18 for molecular ion) .

Q. What experimental conditions are critical for maintaining the stability of this compound?

- Storage : Store at +2 to +8°C in amber glass vials to prevent photodegradation and hydrolysis .

- Handling : Use glove boxes or Schlenk lines to avoid oxygen/moisture exposure. Decomposition products (e.g., dibutyltin oxides) can be monitored via TLC .

Q. Which analytical methods are recommended for quantifying this compound in reaction mixtures?

- GC-MS : Use a DB-5 column with temperature ramping (50–300°C) and electron ionization. Calibrate with tripentyl butyltin as an internal surrogate .

- ICP-OES : For tin quantification, with detection limits of ~0.1 ppm .

Advanced Research Questions

Q. How can electronic structure calculations inform the reactivity of this compound in cross-coupling reactions?

- Computational methods : Perform DFT calculations (e.g., B3LYP/def2-TZVP) to analyze the Sn–C bond dissociation energy (~200 kJ/mol) and frontier molecular orbitals (LUMO localization on tin). This predicts nucleophilic attack sites in Suzuki-Miyaura couplings .

- Experimental validation : Compare calculated activation barriers with kinetic data from Arrhenius plots .

Q. What statistical approaches resolve contradictions in recovery rates during environmental analysis of tributyltin species?

- Data normalization : Use surrogate recovery corrections (e.g., adjust tributyltin concentrations based on tripentyl butyltin recovery rates of 85–110% ).

- Multivariate analysis : Apply PCA to distinguish method variability (e.g., extraction efficiency) from true environmental variability .

Q. How do ligand steric effects influence the catalytic activity of this compound in polymerization reactions?

- Ligand tuning : Compare phenylethynyl vs. alkyl-substituted tin compounds. Steric parameters (e.g., Tolman cone angles) correlate with chain-transfer rates in radical polymerizations.

- Kinetic studies : Use stopped-flow UV-Vis to measure initiation rates under varying ligand ratios .

Methodological Challenges

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for catalysis studies?

- Standardized reporting : Document inert atmosphere thresholds (e.g., O₂ < 1 ppm) and moisture levels (Karl Fischer titration < 50 ppm) .

- Open data : Share raw NMR spectra and chromatograms in supplementary materials to enable cross-validation .

Q. How can researchers mitigate environmental contamination risks when disposing of this compound waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.